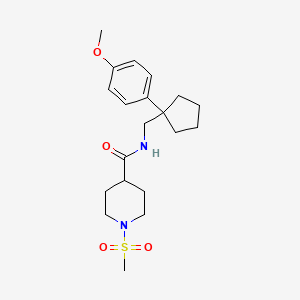

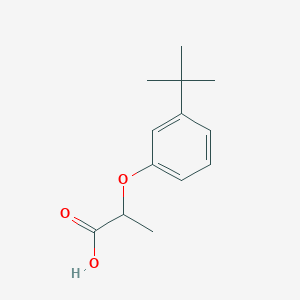

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to various piperidine derivatives with potential biological activities. Piperidine derivatives are known for their wide range of pharmacological properties, including analgesic and anti-acetylcholinesterase activities . The presence of a methoxyphenyl group and a methylsulfonyl moiety in the compound suggests that it could exhibit interesting chemical and biological characteristics.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from simpler piperidine precursors. For instance, the synthesis of N-aryl piperidine analogs can be achieved by starting with 4-arylamino-4-piperidinecarboxylic acids, which are then further modified to produce potent analgesics . Similarly, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation . These methods could potentially be adapted for the synthesis of the compound , considering the presence of sulfonyl and carboxamide groups in its structure.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray crystallography and molecular modeling methods such as AM1 calculations can be used to determine the conformation and orientation of various substituents on the piperidine ring. For example, the study of the crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide revealed an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety, which is important for its antineoplastic activity . These techniques could be applied to analyze the molecular structure of "N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" to predict its biological properties.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclocondensations and hydrosilylations, which can be directed by Lewis acids or Lewis basic catalysts. For instance, piperidone enol ethers can react with benzoquinoneimine in the presence of Lewis acids to produce oxygenated carbolines . Additionally, l-Piperazine-2-carboxylic acid derived N-formamides can catalyze the hydrosilylation of N-aryl imines, with the arene sulfonyl group playing a critical role in the reaction's enantioselectivity . These reactions highlight the versatility of piperidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonyl, carboxamide, or methoxy groups can significantly alter these properties. For example, the solvation of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide affects its crystal structure and conformation, which in turn can influence its biological activity . Understanding these properties is essential for the development of piperidine-based pharmaceuticals.

Propriétés

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4S/c1-26-18-7-5-17(6-8-18)20(11-3-4-12-20)15-21-19(23)16-9-13-22(14-10-16)27(2,24)25/h5-8,16H,3-4,9-15H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSSCSJKUCJURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)

![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3005747.png)